![molecular formula C8H5NO2S B2583122 Thieno[3,2-b]pyridine-3-carboxylic acid CAS No. 1345556-82-2](/img/structure/B2583122.png)

Thieno[3,2-b]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

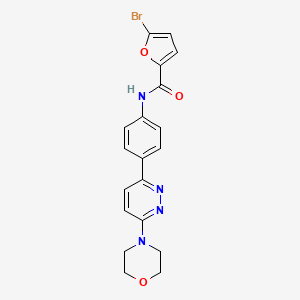

Thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Synthesis Analysis

Thieno[3,2-b]pyridine derivatives can be synthesized using various methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using single-crystal X-ray diffraction analysis . This method can reveal the formation of resonance-assisted hydrogen bonds (RAHBs) in the building block .Chemical Reactions Analysis

Thieno[3,2-b]pyridine derivatives can undergo various chemical reactions . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods . For instance, its IR spectrum, NMR spectrum, and mass spectrum can provide valuable information about its structure .Scientific Research Applications

Photophysical Properties in Antitumor Applications

Thieno[3,2-b]pyridine derivatives exhibit significant potential in antitumor applications. A study by Carvalho et al. (2013) focused on the photophysical properties (absorption and fluorescence) of various thieno[3,2-b]pyridine derivatives. These compounds were analyzed in different solvents and incorporated into lipid membranes, indicating their suitability for future drug delivery applications, especially using liposomes as carriers.

Fluorescent Thieno[3,2-b]pyridine Derivatives

The synthesis and photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4 H)-one derivatives were explored by Sung et al. (2018). These fluorophores, prepared through reactions involving the Suzuki-Miyaura cross-coupling reaction, demonstrated chemically tunable photophysical properties, making them valuable in various scientific research fields.

New Functionalized Thieno[3,2-b]pyridine Derivatives

Bakavolia et al. (2007) explored the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with various reagents, leading to new functionalized derivatives of thieno[2,3-b]pyridine. These derivatives offer a range of applications in chemical synthesis and potentially in pharmacological research. Full paper.

Synthesis and Cyclizations of Cyanoacetamides

Chigorina et al. (2019) investigated the reactions of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters with various compounds, leading to the synthesis of novel N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. This study offers insights into the synthetic versatility of thieno[3,2-b]pyridine derivatives. Full paper.

Anti-Proliferative Thieno[2,3-b]Pyridines Targeting PI-PLC

Haverkate et al. (2021) synthesized novel thieno[2,3-b]pyridines with enhanced anti-proliferative activity against human cancer cell lines. The study highlighted the importance of certain structural features in these compounds for targeting the phosphoinositide phospholipase C (PI-PLC) enzyme. Full paper.

Safety and Hazards

Thieno[3,2-b]pyridine-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed .

Relevant Papers There are several papers relevant to this compound . These papers discuss various aspects such as synthesis, characterization, and biological activities of Thieno[3,2-b]pyridine derivatives .

Mechanism of Action

Target of Action

Thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that has been reported to have various pharmacological and biological utilities Similar compounds, such as thieno[2,3-b]pyridine derivatives, have been reported to inhibit pim-1 kinase , which plays a crucial role in cell cycle progression, apoptosis, and transcription.

Mode of Action

It can be inferred from related compounds that this compound might interact with its targets, such as pim-1 kinase, leading to changes in cellular processes like cell cycle progression, apoptosis, and transcription .

Biochemical Pathways

Given the reported targets of similar compounds, it can be inferred that this compound might affect pathways related to cell cycle progression, apoptosis, and transcription .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound might have potential anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Biochemical Analysis

Biochemical Properties

Thieno[3,2-b]pyridine-3-carboxylic acid interacts with various enzymes and proteins in biochemical reactions . For instance, derivatives of thieno[2,3-b]pyridines have been tested against tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme .

Cellular Effects

Related thieno[2,3-b]pyridines have shown a range of biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Molecular Mechanism

Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . The 2-carboxylic acid group of related compounds has been found to interact with Lys67 and form a hydrogen bond with the amino acids Glu89 and Asp186 via a water molecule .

Properties

IUPAC Name |

thieno[3,2-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-4-12-6-2-1-3-9-7(5)6/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXABPANVQBYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CS2)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2583040.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B2583041.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2583049.png)

![2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide](/img/structure/B2583057.png)

![2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2583060.png)